molecular formula C19H21N3O7S2 B2580424 Ethyl N-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-3-carbonyl]carbamate CAS No. 864941-30-0

Ethyl N-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-3-carbonyl]carbamate

Cat. No. B2580424
M. Wt: 467.51
InChI Key: FEVIJVDFUNEALO-UHFFFAOYSA-N
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Description

“Ethyl N-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-3-carbonyl]carbamate” is a chemical compound. It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular formula of the compound is C19H21N3O7S2 . It contains a thiophene ring, a morpholine ring, and a carbamate group .

Scientific Research Applications

Pharmacological Potential

Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, a compound related to Ethyl N-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-3-carbonyl]carbamate, has been studied for its potential in pharmacological applications. The compound was converted into various derivatives, including those with bromo- and cyano- groups, which underwent further reactions to yield a range of compounds. Preliminary pharmacological studies of these derivatives were included, indicating potential medicinal applications (Chapman, Clarke, Gore, & Sharma, 1971).

Dye Synthesis

The synthesis of novel thiophene-based bis-heterocyclic monoazo dyes has been explored. In this process, ethyl 2-amino-5-methyl-4-(phenylcarbamoyl)thiophene-3-carboxylate was used as a starting material. These dyes showed solvatochromic behavior and variable tautomeric structures in different solvents, indicating their potential application in dye synthesis and materials science (Karcı & Karcı, 2012).

Electrochemical and Electrochromic Properties

Research on donor–acceptor type monomers related to Ethyl N-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-3-carbonyl]carbamate demonstrated their potential in modifying electrochemical and electrochromic properties. These monomers, when polymerized, displayed distinct color changes under different conditions, suggesting their utility in developing advanced materials for electronics and optics (Hu et al., 2013).

Biological Activity and Antimicrobial Properties

The compound 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, which shares structural similarities with Ethyl N-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-3-carbonyl]carbamate, was synthesized and evaluated for various biological activities. It showed significant anti-tuberculosis and antimicrobial activities, pointing to its potential as a lead compound in drug discovery (Mamatha S.V et al., 2019).

Anticancer Agent Development

A study exploring the structure-activity relationship of N-arylsulfonylimidazolidinones, which are structurally related to Ethyl N-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-3-carbonyl]carbamate, highlighted their potential as anticancer agents. The research focused on synthesizing derivatives and evaluating their cytotoxicity against various cancer cell lines, contributing to the field of anticancer drug development (Sharma et al., 2011).

properties

IUPAC Name

ethyl N-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-3-carbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O7S2/c1-2-29-19(25)21-17(24)15-7-12-30-18(15)20-16(23)13-3-5-14(6-4-13)31(26,27)22-8-10-28-11-9-22/h3-7,12H,2,8-11H2,1H3,(H,20,23)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVIJVDFUNEALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl N-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-3-carbonyl]carbamate

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